

# An In-depth Technical Guide to the Structure of Cyclohexanone p-Nitrophenyl Hydrazone

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## Compound of Interest

Compound Name: *Cyclohexanone p-nitrophenyl hydrazone*

Cat. No.: *B159364*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of **Cyclohexanone p-nitrophenyl hydrazone**, a compound of interest in various chemical and pharmaceutical research fields. This document details its molecular architecture, spectroscopic characterization, and a detailed protocol for its synthesis, presenting data in a clear and accessible format for scientific professionals.

## Molecular Structure and Properties

**Cyclohexanone p-nitrophenyl hydrazone** is a derivative of cyclohexanone, formed by a condensation reaction with p-nitrophenylhydrazine. The structure is characterized by a cyclohexyl ring attached to a hydrazone linker, which is further substituted with a p-nitrophenyl group.

The key structural features include:

- **Cyclohexane Ring:** A six-membered aliphatic ring.
- **Hydrazone Group (-C=N-NH-):** A functional group formed from the reaction of a ketone (cyclohexanone) and a hydrazine.
- **p-Nitrophenyl Group:** A phenyl ring substituted with a nitro group (-NO<sub>2</sub>) at the para position.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and the hydrazone moiety.

Physicochemical Properties:

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	233.27 g/mol

## Spectroscopic Data

The structural elucidation of **Cyclohexanone p-nitrophenyl hydrazone** is confirmed through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
[Data not explicitly found in search results]	-	-	Aromatic protons
[Data not explicitly found in search results]	-	-	N-H proton
[Data not explicitly found in search results]	-	-	Cyclohexyl protons (α to C=N)
[Data not explicitly found in search results]	-	-	Cyclohexyl protons (other)

<sup>13</sup>C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
[Data not explicitly found in search results]	C=N (Imine carbon)
[Data not explicitly found in search results]	Aromatic carbons (substituted)
[Data not explicitly found in search results]	Aromatic carbons (unsubstituted)
[Data not explicitly found in search results]	Cyclohexyl carbons

## Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
[Data not explicitly found in search results]	Strong	N-H stretch
[Data not explicitly found in search results]	Strong	C=N stretch (Imine)
[Data not explicitly found in search results]	Strong	NO <sub>2</sub> asymmetric stretch
[Data not explicitly found in search results]	Strong	NO <sub>2</sub> symmetric stretch
[Data not explicitly found in search results]	Medium-Strong	C-H stretch (aromatic and aliphatic)

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
233	[M] <sup>+</sup> (Molecular ion)
[Specific fragmentation data not available]	Fragment ions

## Experimental Protocols

### Synthesis of Cyclohexanone p-Nitrophenyl Hydrazone

This protocol is adapted from general procedures for the synthesis of hydrazones.

#### Materials:

- Cyclohexanone
- p-Nitrophenylhydrazine
- Ethanol (or Methanol)
- Glacial Acetic Acid (catalyst)
- Distilled water

#### Procedure:

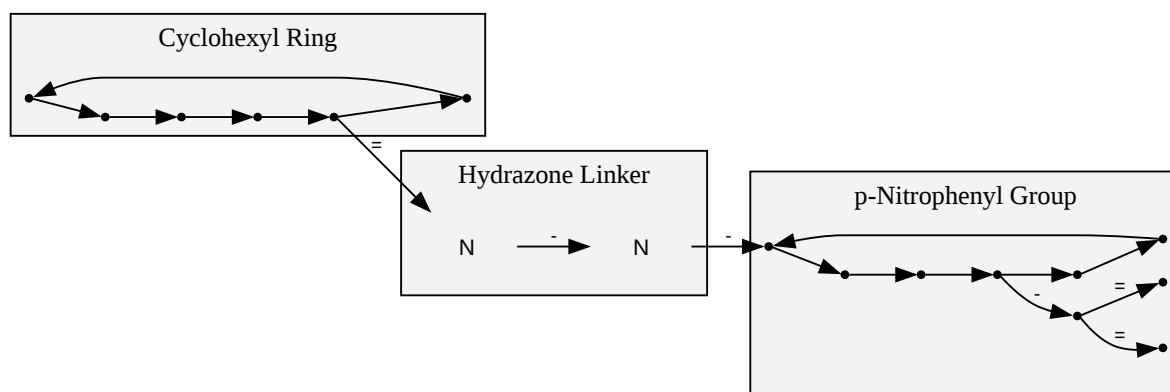
- Dissolve a specific molar equivalent of p-nitrophenylhydrazine in a minimal amount of warm ethanol.
- In a separate flask, dissolve an equimolar amount of cyclohexanone in ethanol.
- Slowly add the cyclohexanone solution to the p-nitrophenylhydrazine solution with constant stirring.
- Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
- Continue stirring the mixture at room temperature. The formation of a precipitate indicates the product is forming. The reaction can be gently heated to ensure completion.

- After the reaction is complete (typically monitored by TLC), cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure **Cyclohexanone p-nitrophenyl hydrazone**.
- Dry the purified crystals in a desiccator.

Characterization: The purity and identity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS) as detailed in the previous section.

## Visualizations

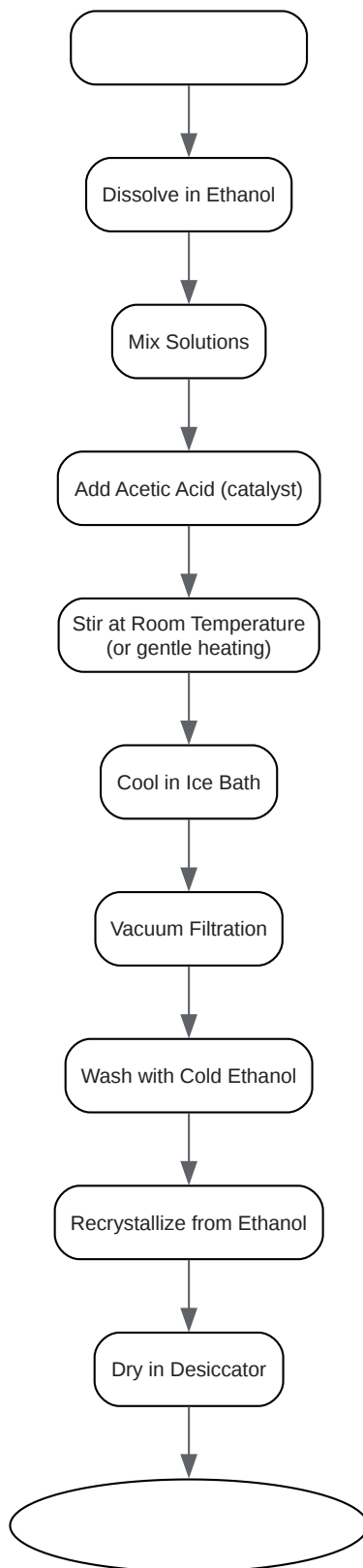
### Molecular Structure



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Caption: Molecular structure of **Cyclohexanone p-nitrophenyl hydrazone**.

## Synthesis Workflow



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Caption: Workflow for the synthesis of **Cyclohexanone p-nitrophenyl hydrazone**.

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